molecular formula C6H6BF3KNO B1454434 Potassium 5-methoxypyridine-3-trifluoroborate CAS No. 1451390-69-4

Potassium 5-methoxypyridine-3-trifluoroborate

Cat. No.: B1454434
CAS No.: 1451390-69-4
M. Wt: 215.02 g/mol
InChI Key: GONJJEODGCVTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 5-methoxypyridine-3-trifluoroborate is an organoboron compound that belongs to the class of potassium aryltrifluoroborates. These compounds are valuable reagents in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its stability and versatility, making it a popular choice in various chemical processes .

Biochemical Analysis

Biochemical Properties

Potassium 5-methoxypyridine-3-trifluoroborate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds . The compound’s interaction with enzymes and proteins often involves binding to active sites, thereby influencing the catalytic activity of these biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products may have different biochemical properties, which could affect the overall outcome of experiments. Long-term exposure to the compound may lead to cumulative effects on cellular function, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses could lead to toxicity or other adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s effects become pronounced . It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any potential toxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 5-methoxypyridine-3-trifluoroborate is typically synthesized through the reaction of 5-methoxypyridine with potassium trifluoroborate. The reaction involves the use of a suitable solvent and may require specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is designed to ensure high efficiency and cost-effectiveness while maintaining the quality of the final product. The use of automated systems and advanced purification techniques is common to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: Potassium 5-methoxypyridine-3-trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the aryltrifluoroborate and an aryl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Uniqueness: Potassium 5-methoxypyridine-3-trifluoroborate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing compounds with particular structural and electronic properties .

Properties

IUPAC Name

potassium;trifluoro-(5-methoxypyridin-3-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF3NO.K/c1-12-6-2-5(3-11-4-6)7(8,9)10;/h2-4H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONJJEODGCVTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CN=C1)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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